Stereochemical Configuration Dictates Synthetic and Analytical Utility
The (4S,6R) stereochemistry of 10-trans-Atorvastatin Acetonide tert-Butyl Ester is critical for generating the correct (3R,5R) diol configuration in atorvastatin after deprotection. In contrast, the (4R,6R) isomer (CAS 125971-95-1) yields the (3S,5S) configuration, leading to a distinct impurity profile (Atorvastatin EP Impurity I). [1] Substitution with the (4R,6R) isomer would fundamentally alter the synthetic outcome and analytical reference standards, as demonstrated by its different specific rotation (+5.0° to +8.0° for (4R,6R) vs. -6.5° for (4S,6R) in chloroform).
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (4S,6R)-configuration; specific rotation -6.5° (c=1, chloroform) |
| Comparator Or Baseline | (4R,6R)-isomer (CAS 125971-95-1); specific rotation +5.0° to +8.0° (c=1, chloroform) |
| Quantified Difference | Opposite optical rotation sign; distinct diastereomer |
| Conditions | Polarimetry in chloroform |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable; use of the incorrect diastereomer introduces a different impurity that may fail regulatory specifications.
- [1] Veeprho. (2022). Atorvastatin Related Compound I (EP Impurity I). View Source
